(S)-1-Cyclohexyl-2,2,2-trifluoroethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-cyclohexyl-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7H,1-5,12H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJYTQSIEXSPGU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679329 | |

| Record name | (1S)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75703-08-1 | |

| Record name | (1S)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-cyclohexyl-2.2.2-trifluoroethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine

Introduction

(S)-1-Cyclohexyl-2,2,2-trifluoroethylamine is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its structural motifs, a bulky cyclohexyl group and a trifluoromethyl group, confer unique physicochemical properties that are highly sought after in the design of bioactive molecules. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable building block in medicinal chemistry.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. The structure of this compound features a chiral center at the carbon atom bonded to the cyclohexyl, amino, and trifluoromethyl groups.

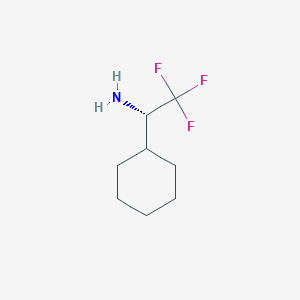

Figure 1. 2D representation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound. These predictions are based on established empirical models and comparison with similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH(NH₂)- | 3.0 - 3.5 | Quartet of Multiplets (qm) | J(H,F) ≈ 7-9, J(H,H) ≈ 4-8 |

| -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | - |

| Cyclohexyl-H (axial & equatorial) | 1.0 - 2.0 | Multiplet (m) | - |

Interpretation of the ¹H NMR Spectrum

-

Methine Proton (-CH(NH₂)-): The proton at the chiral center is expected to resonate in the downfield region (3.0 - 3.5 ppm) due to the deshielding effects of the adjacent electronegative nitrogen and trifluoromethyl groups. Its multiplicity will be complex, appearing as a quartet of multiplets. The quartet arises from coupling to the three equivalent fluorine atoms of the CF₃ group, while the multiplet results from coupling to the adjacent protons on the cyclohexyl ring.

-

Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet in the range of 1.5 - 2.5 ppm. The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or other protic species. The chemical shift of this peak is highly dependent on solvent, concentration, and temperature.

-

Cyclohexyl Protons: The eleven protons of the cyclohexyl ring will produce a complex multiplet in the upfield region (1.0 - 2.0 ppm), which is characteristic of saturated carbocycles. The axial and equatorial protons will have slightly different chemical shifts and coupling constants, leading to a broad, overlapping signal.

Experimental Protocol for ¹H NMR

Figure 2. Workflow for acquiring a ¹H NMR spectrum.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). For polar amines, deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be considered to improve solubility.[1][2] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate frequency for the solvent's deuterium lock signal, and the magnetic field homogeneity is optimized through a process called shimming.

-

Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| -C H(NH₂)- | 60 - 65 | Quartet (q) |

| -C F₃ | 125 - 130 | Quartet (q) |

| Cyclohexyl-C1' | 40 - 45 | Singlet (s) |

| Cyclohexyl-C2', C6' | 28 - 33 | Singlet (s) |

| Cyclohexyl-C3', C5' | 25 - 30 | Singlet (s) |

| Cyclohexyl-C4' | 24 - 28 | Singlet (s) |

Interpretation of the ¹³C NMR Spectrum

-

Chiral Carbon (-CH(NH₂)-): The carbon of the chiral center is expected to appear as a quartet in the range of 60-65 ppm. The quartet splitting is due to the one-bond coupling with the three fluorine atoms of the CF₃ group.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will also be a quartet, but significantly downfield (125-130 ppm) due to the strong deshielding effect of the three attached fluorine atoms. The one-bond C-F coupling constant is typically large.

-

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear as a series of singlets in the aliphatic region of the spectrum (24-45 ppm). The carbon directly attached to the chiral center (C1') will be the most downfield of the cyclohexyl carbons. The remaining cyclohexyl carbons will appear as distinct signals, reflecting their different chemical environments.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to a series of singlets (except for carbons coupled to fluorine).

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the presence of a trifluoromethyl group, ¹⁹F NMR is an exceptionally informative technique for characterizing this molecule.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | -70 to -80 | Doublet (d) | J(F,H) ≈ 7-9 |

Interpretation of the ¹⁹F NMR Spectrum

-

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group are expected to give rise to a single signal in the ¹⁹F NMR spectrum. Due to coupling with the adjacent methine proton, this signal will appear as a doublet in the region of -70 to -80 ppm (referenced to CFCl₃ at 0 ppm). The observation of this doublet provides direct evidence for the -CH-CF₃ moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3500 | N-H stretch (primary amine) | Medium |

| 2850 - 2960 | C-H stretch (aliphatic) | Strong |

| 1590 - 1650 | N-H bend (scissoring) | Medium |

| 1050 - 1350 | C-F stretch | Strong, broad |

| 1000 - 1250 | C-N stretch | Medium |

Interpretation of the IR Spectrum

-

N-H Vibrations: The presence of a primary amine group will be indicated by two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[3] An N-H bending (scissoring) vibration is expected in the 1590-1650 cm⁻¹ range.[3]

-

C-H Vibrations: Strong absorption bands between 2850 and 2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the cyclohexyl group.

-

C-F Vibrations: The C-F stretching vibrations of the trifluoromethyl group will result in one or more strong and broad absorption bands in the 1050-1350 cm⁻¹ region.[4]

-

C-N Vibration: A medium-intensity band for the C-N stretching vibration is expected between 1000 and 1250 cm⁻¹.[3]

Experimental Protocol for IR Spectroscopy (Liquid Sample)

Figure 3. Workflow for acquiring an IR spectrum of a liquid sample.

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[5][6][7]

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the empty salt plates is typically acquired first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 181 | [M]⁺ | Molecular Ion |

| 180 | [M-H]⁺ | Loss of a hydrogen atom |

| 112 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical |

| 98 | [C₆H₁₀NH₂]⁺ | Cleavage of the C-C bond between the chiral center and the CF₃ group |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 181, corresponding to the molecular weight of the compound. Due to the presence of a nitrogen atom, the molecular weight is an odd number, consistent with the nitrogen rule.

-

Fragmentation Pattern: Electron ionization is a high-energy technique that will likely cause significant fragmentation.[8][9]

-

A peak at m/z 180 ([M-H]⁺) is common for amines.

-

Loss of the stable trifluoromethyl radical (•CF₃) would result in a fragment at m/z 112.

-

Alpha-cleavage, a common fragmentation pathway for amines, would involve the cleavage of the bond between the chiral carbon and the trifluoromethyl group, leading to a fragment at m/z 98.

-

The base peak is likely to be the cyclohexyl cation at m/z 83, formed by the cleavage of the bond between the cyclohexyl ring and the chiral center.

-

Experimental Protocol for EI-MS

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][9]

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, a chiral amine of significant synthetic value. By integrating predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry data with established spectroscopic principles and data from analogous compounds, a detailed and scientifically grounded characterization has been presented. The provided experimental protocols offer a practical framework for researchers to acquire and interpret their own data for this and similar molecules. This guide serves as a valuable resource for scientists and professionals in drug discovery and development, facilitating the confident identification and utilization of this important fluorinated building block.

References

-

PharmaTutor. Sampling Methods for IR Spectroscopy. [Link]

-

ResearchGate. How to prepare IR samples? [Link]

-

Scribd. IR Sample Preparation Techniques. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

YouTube. How to prepare an IR sample. [Link]

-

ResearchGate. Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

ACS Publications. Determination of the Absolute Configuration of Primary Amines in Polar NMR Solvents. [Link]

-

University of Illinois School of Chemical Sciences. Electron Ionization. [Link]

-

LCGC International. Electron Ionization for GC–MS. [Link]

-

MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]

-

Wikipedia. Electron ionization. [Link]

-

ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. [Link]

-

University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

ResearchGate. Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. For mass spectra, see Fig. 3. [Link]

-

YouTube. QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). [Link]

-

Alfa Chemistry. NMR Solvents. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

University of Calgary. IR Chart. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

The Royal Society of Chemistry. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

-

PubMed Central. The Advantage of Automatic Peer-Reviewing of 13C-NMR Reference Data Using the CSEARCH-Protocol. [Link]

-

ScienceDirect. 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,2,2-TRIFLUOROETHYLAMINE(753-90-2) 1H NMR [m.chemicalbook.com]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. Using Spectral Databases to Identify Potential PFAS Compounds - Wiley Science Solutions [sciencesolutions.wiley.com]

- 5. News: Using Spectral Databases to Identify Potential PFAS Compounds (2nd Edition) - Wiley Science Solutions [sciencesolutions.wiley.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 75703-08-1|(S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine|BLD Pharm [bldpharm.com]

- 9. 1-Cyclohexyl-2,2,2-trifluoro-ethanone | C8H11F3O | CID 238415 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Enantiopure (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and agrochemical research. These molecules are critical building blocks for a vast array of biologically active compounds, where stereochemistry often dictates efficacy and safety.[1][2] (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine is a valuable chiral amine featuring a trifluoromethyl group, which can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule. The stereospecific synthesis of this compound, however, presents unique challenges. This in-depth guide provides a comprehensive overview of robust and scalable methodologies for obtaining this compound in high enantiopurity. We will explore cutting-edge biocatalytic methods, established asymmetric hydrogenation techniques, and classical chiral auxiliary-based strategies, offering researchers and drug development professionals a practical guide to selecting and implementing the optimal synthetic route.

Chapter 1: Biocatalytic Approaches: The Green Route to Enantiopurity

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions.[3] For the synthesis of chiral amines, ω-transaminases represent a particularly attractive enzymatic class.[4]

ω-Transaminase Mediated Asymmetric Amination

Principle and Mechanism:

ω-Transaminases (ω-TAs) are pyridoxal-5-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[4] The reaction proceeds through a ping-pong bi-bi mechanism, involving the formation of a Schiff base between the PLP cofactor and the amine donor, followed by tautomerization and hydrolysis to release the corresponding ketone and the pyridoxamine 5'-phosphate (PMP) intermediate. The PMP then reacts with the ketone substrate (cyclohexyl trifluoromethyl ketone) to form a new Schiff base, which upon tautomerization and hydrolysis, yields the desired chiral amine and regenerates the PLP cofactor. The high enantioselectivity of the reaction is dictated by the enzyme's chiral active site, which preferentially catalyzes the protonation of one of the two enantiotopic faces of the ketimine intermediate.

Experimental Protocol: Asymmetric Amination of Cyclohexyl Trifluoromethyl Ketone

-

Enzyme and Reagent Preparation:

-

Prepare a solution of the desired ω-transaminase (e.g., from Arthrobacter citreus for the (S)-enantiomer) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).[5]

-

Add pyridoxal-5-phosphate (PLP) to a final concentration of 1 mM.

-

Prepare a solution of cyclohexyl trifluoromethyl ketone in a water-miscible co-solvent such as dimethyl sulfoxide (DMSO) to enhance substrate solubility.[6][7]

-

Use a suitable amine donor, such as isopropylamine, in excess to drive the reaction equilibrium towards product formation.[4]

-

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, combine the enzyme solution, the amine donor, and the PLP.

-

Initiate the reaction by adding the substrate solution dropwise.

-

Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine conversion and enantiomeric excess (ee).

-

Once the reaction has reached completion, quench it by adding a suitable acid (e.g., HCl) to lower the pH.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantiopure this compound.

-

Data Presentation: Performance of ω-Transaminases in Asymmetric Amination

| Enzyme Source | Substrate | Amine Donor | Co-solvent | Conversion (%) | ee (%) | Reference |

| Paracoccus denitrificans | Prochiral ketones | Isopropylamine | None | >99 | >99 | [8] |

| Pseudomonas fluorescens | Prochiral ketones | Isopropylamine | None | >99 | >99 | [8] |

| Marine Bacterium (TR8) | 4'-(trifluoromethyl)acetophenone | Isopropylamine | 25-30% DMSO | Equilibrium at 30% | Not specified | [6][7] |

Visualization: The Catalytic Cycle of ω-Transaminase

Caption: Catalytic cycle of ω-transaminase for asymmetric amination.

Chapter 2: Asymmetric Hydrogenation: A Powerful Catalytic Approach

Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral alcohols, which can be subsequently converted to the desired chiral amines. Rhodium-based catalysts, in particular, have demonstrated excellent performance in the reduction of trifluoromethyl ketones.[9][10]

Rhodium-Catalyzed Asymmetric Hydrogenation of Cyclohexyl Trifluoromethyl Ketone

Mechanism and Catalyst Selection:

The enantioselective hydrogenation of prochiral ketones is typically catalyzed by transition metal complexes, such as rhodium or ruthenium, coordinated to chiral phosphine ligands.[11][12] The catalyst, often a rhodium(III) monohydride complex bearing a Josiphos-type ligand, activates molecular hydrogen to form a metal hydride species.[9] The ketone substrate coordinates to the chiral metal center, and the hydride is transferred to the carbonyl carbon in a stereoselective manner, dictated by the steric and electronic properties of the chiral ligand. The resulting chiral alcohol is then released, and the catalyst is regenerated.

Experimental Protocol: Asymmetric Hydrogenation and Conversion to Amine

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve the cyclohexyl trifluoromethyl ketone and the rhodium catalyst (e.g., [Rh(cod)Cl]₂ with a Josiphos-type ligand) in a suitable solvent (e.g., methanol).[9]

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

-

Heat the reaction to the optimal temperature and stir for the required duration.

-

Monitor the reaction by GC or HPLC for conversion and enantiomeric excess of the resulting (S)-1-Cyclohexyl-2,2,2-trifluoroethanol.

-

Upon completion, carefully vent the reactor and concentrate the reaction mixture.

-

Purify the chiral alcohol by column chromatography.

-

-

Conversion to the Amine (via Mesylation and Azide Displacement):

-

Dissolve the purified (S)-1-Cyclohexyl-2,2,2-trifluoroethanol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base (e.g., triethylamine) followed by methanesulfonyl chloride and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the crude mesylate.

-

Dissolve the crude mesylate in a polar aprotic solvent (e.g., DMF) and add sodium azide. Heat the reaction to facilitate the Sₙ2 displacement.

-

After the reaction is complete, perform an aqueous work-up and extract the azide product.

-

Reduce the azide to the corresponding amine using a suitable reducing agent (e.g., H₂, Pd/C or LiAlH₄).

-

Purify the final product, this compound, by column chromatography or distillation.

-

Data Presentation: Representative Rhodium-Catalyzed Hydrogenations of Trifluoroacetophenones

| Catalyst System | Substrate | S/C Ratio | Yield (%) | ee (%) | Reference |

| [RhCl(cod)]₂ / Josiphos | 2,2,2-Trifluoroacetophenones | up to 10,000 | High | up to 99 | [9] |

| Rh(Cp*) / C₂-symmetric fluorene-ligands | Aromatic ketones | 10,000 | 86-97 | 94 | [12] |

Visualization: Synthetic Pathway via Asymmetric Hydrogenation

Caption: Synthetic route to the target amine via asymmetric hydrogenation.

Chapter 3: Chiral Auxiliary-Mediated Synthesis: The Classical Approach

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis.[13] A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed.

Diastereoselective Reduction of a Chiral Imine

Strategy:

This approach involves the condensation of cyclohexyl trifluoromethyl ketone with a chiral amine, such as (R)-1-phenylethylamine, to form a chiral imine. The stereocenter on the auxiliary directs the diastereoselective reduction of the C=N double bond. Subsequent removal of the chiral auxiliary by hydrogenolysis affords the desired enantiopure primary amine.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

-

Formation of the Chiral Imine:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexyl trifluoromethyl ketone, (R)-1-phenylethylamine, and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene).

-

Reflux the mixture until water is no longer collected in the Dean-Stark trap.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude chiral imine.

-

-

Diastereoselective Reduction:

-

Dissolve the crude imine in a suitable solvent (e.g., methanol) and cool to 0 °C.

-

Add a reducing agent, such as sodium borohydride, portion-wise. The bulky cyclohexyl and trifluoromethyl groups, in conjunction with the chiral auxiliary, will direct the hydride attack to one face of the imine.

-

Stir the reaction until completion (monitored by TLC).

-

Quench the reaction and perform an aqueous work-up to isolate the diastereomeric amine adducts.

-

Separate the diastereomers by column chromatography if necessary.

-

-

Removal of the Chiral Auxiliary:

-

Dissolve the desired diastereomer in a suitable solvent (e.g., methanol).

-

Add a palladium catalyst (e.g., Pd(OH)₂/C) and subject the mixture to hydrogenolysis under a hydrogen atmosphere.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

Purify the final product, this compound, by column chromatography or distillation.

-

Visualization: Chiral Auxiliary Synthetic Strategy

Caption: Synthetic pathway using a chiral auxiliary.

Conclusion

The synthesis of enantiopure this compound can be successfully achieved through several distinct and effective methodologies. Biocatalytic amination using ω-transaminases stands out as a highly efficient and environmentally benign approach, offering excellent enantioselectivity in a single step. Asymmetric hydrogenation of the corresponding ketone provides a robust and scalable route to a chiral alcohol precursor, which can be readily converted to the target amine. Finally, the classical chiral auxiliary approach offers a reliable, albeit more traditional, pathway that allows for a high degree of stereocontrol. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, available equipment, and the specific expertise of the research team. This guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals in their pursuit of this valuable chiral building block.

References

-

Cai, W., Cai, D., Liang, H., Ren, X., & Zhao, B. (2023). Asymmetric Biomimetic Transamination of Trifluoromethyl Ketones. The Journal of Organic Chemistry, 88(12), 7849–7857. Available at: [Link]

-

ResearchGate. (n.d.). Rhodium-catalyzed heterogeneous enantioselective hydrogenation of 3,5-di-(trifluoromethyl)-acetophenone. Retrieved January 15, 2026, from [Link]

-

Gotor-Fernández, V., & Gotor, V. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 307. Available at: [Link]

-

Semantic Scholar. (n.d.). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Retrieved January 15, 2026, from [Link]

-

MDPI. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 307. Available at: [Link]

-

Sci-Hub. (n.d.). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Retrieved January 15, 2026, from [Link]

-

Brüning, F., Nagae, H., Käch, D., Mashima, K., & Togni, A. (2019). Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands. Chemistry – A European Journal, 25(42), 9887-9891. Available at: [Link]

-

ResearchGate. (n.d.). A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 15, 2026, from [Link]

-

UCHEM. (n.d.). Chiral Auxiliaries. Retrieved January 15, 2026, from [Link]

-

Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(21), 6543. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 21(17), 6333. Available at: [Link]

-

ResearchGate. (n.d.). Amination of Ketones by Employing Two New (S)-Selective ω-Transaminases and the His-Tagged ω-TA from Vibrio fluvialis. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of the Cyclohexyl Fragment in RORγt Inhibitor (BMS-986251) Enabled by a Dynamic Kinetic Resolution of Hageman's Ester. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. Molecules, 27(19), 6296. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of the Cyclohexyl Fragment of BMS-986251. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 3, 11. Available at: [Link]

-

ResearchGate. (n.d.). Rhodium versus ruthenium: Contrasting behaviour in the asymmetric transfer hydrogenation of ??-substituted acetophenones. Retrieved January 15, 2026, from [Link]

-

ChemRxiv. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. Available at: [Link]

-

ResearchGate. (n.d.). Lipase-Catalyzed Kinetic Resolution of 1-(2-Hydroxycyclohexyl)Indoles in Batch and Continuous-Flow Systems. Retrieved January 15, 2026, from [Link]

-

MDPI. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 9(1), 73. Available at: [Link]

-

MDPI. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Catalysts, 12(12), 1645. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of enantiopure epoxides through biocatalytic approaches. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). Asymmetric total synthesis of ent-cyclooroidin. Tetrahedron Letters, 51(30), 3945–3947. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Biocatalytic Approaches for the Synthesis of Enantiopure Epoxides. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Enantiopure[6]Cyclorubicenes. Angewandte Chemie International Edition, 61(45), e20220880. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. Retrieved January 15, 2026, from [Link]

-

Sci-Hub. (n.d.). Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol with Lipases. Retrieved January 15, 2026, from [Link]

Sources

- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands. [folia.unifr.ch]

- 10. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Sci-Hub. Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine / Journal of the Brazilian Chemical Society, 2010 [sci-hub.box]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Cyclohexyl-2,2,2-trifluoroethylamine, a chiral fluorinated amine, has emerged as a valuable and versatile tool in modern organic synthesis and drug discovery. Its unique structural features—a stereodefined center, a bulky cyclohexyl group, and an electron-withdrawing trifluoromethyl moiety—confer specific properties that are highly sought after for the synthesis of complex chiral molecules and for the separation of enantiomers. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on the underlying scientific principles and practical methodologies.

Compound Identification and Physicochemical Properties

The unambiguous identification of this compound is crucial for its application in regulated environments such as pharmaceutical development.

-

IUPAC Name: (1S)-1-cyclohexyl-2,2,2-trifluoroethanamine[1]

-

Molecular Formula: C₈H₁₄F₃N[1][]

-

Molecular Weight: 181.19 g/mol []

-

Structure:

A summary of its key physicochemical properties is presented in the table below. It is important to note that while the compound is commercially available as a liquid, specific physical constants such as boiling point and density are not consistently reported across public databases and supplier specifications. The data presented here is compiled from available sources and should be confirmed by experimental analysis where critical.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Appearance | Colorless to yellow liquid | Inferred from similar amines |

| Purity | Typically ≥98% | [4] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Synthesis of this compound: A Strategic Approach

The enantioselective synthesis of α-trifluoromethyl amines is a significant area of research in organic chemistry. While a specific, detailed industrial synthesis protocol for this compound is not publicly disclosed, a highly logical and efficient approach involves the diastereoselective reductive amination of a prochiral trifluoromethyl ketone. This method is favored for its stereocontrol and the availability of starting materials.

The overall synthetic strategy can be visualized as a two-step process:

Sources

A Technical Guide to (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine: Commercial Availability, Analysis, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Cyclohexyl-2,2,2-trifluoroethylamine is a chiral building block of significant interest in medicinal chemistry and drug development. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the chiral amine functionality provides a key handle for stereoselective synthesis and introduction of a basic center. This guide provides a comprehensive overview of the commercial availability, analytical characterization, and synthetic utility of this valuable compound.

Commercial Availability and Supplier Landscape

This compound is readily available from a number of commercial suppliers, catering to both research and development needs. The compound is typically offered in various quantities, from milligrams to grams, with purities generally ranging from 95% to over 98%.

Below is a summary of prominent suppliers and their typical offerings:

| Supplier | Typical Purity | Available Quantities | CAS Number |

| Fluorochem | ≥98.0% | 250 mg, 1 g, 5 g | 75703-08-1[1] |

| BOC Sciences | ≥95% | Inquire for quantity | 75703-08-1[] |

| CymitQuimica | 98.0% | 250mg, 1g, 5g | 75703-08-1[3] |

It is important for researchers to request a certificate of analysis (CoA) from the supplier to verify the purity and enantiomeric excess of the specific batch being purchased.

The Strategic Importance in Asymmetric Synthesis

The utility of this compound in drug development stems from its role as a chiral building block. Chiral amines are fundamental components in a vast array of pharmaceuticals, with the stereochemistry at the amine-bearing carbon often being critical for biological activity. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

This chiral amine can be incorporated into a target molecule through various synthetic strategies, including:

-

Direct Amination Reactions: Serving as the nucleophilic amine source in reactions such as reductive amination or nucleophilic aromatic substitution.

-

Amide Coupling: Reacting with carboxylic acids or their derivatives to form chiral amides, which are common functionalities in drug molecules.

-

As a Chiral Auxiliary: While less common for this specific molecule, chiral amines can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

The trifluoromethyl group imparts unique properties. Its strong electron-withdrawing nature can influence the pKa of the amine, and its steric bulk can play a role in directing diastereoselective reactions.

Synthetic Approaches: A Conceptual Overview

While end-users will typically purchase the enantiomerically pure compound, understanding its synthesis and resolution is crucial for appreciating its quality and potential impurities. The synthesis of chiral amines like this compound generally involves two key stages: the synthesis of the racemic mixture and the subsequent resolution of the enantiomers.

Synthesis of Racemic 1-Cyclohexyl-2,2,2-trifluoroethylamine

A common approach to the synthesis of α-trifluoromethylamines involves the addition of a nucleophile to a trifluoroacetaldimine. For 1-Cyclohexyl-2,2,2-trifluoroethylamine, this would likely involve the reaction of a cyclohexyl nucleophile (e.g., a Grignard reagent or an organolithium species) with a suitable trifluoroacetaldimine precursor.

Chiral Resolution of the Racemic Mixture

The separation of the racemic amine into its constituent enantiomers is a critical step. A widely used and scalable method for the resolution of racemic amines is through the formation of diastereomeric salts with a chiral acid.

Experimental Protocol: Diastereomeric Salt Resolution (Illustrative)

-

Salt Formation: The racemic 1-Cyclohexyl-2,2,2-trifluoroethylamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). To this solution, a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as (+)-tartaric acid or (S)-(+)-mandelic acid, is added.

-

Crystallization: The mixture is heated to ensure complete dissolution and then allowed to cool slowly. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. The choice of solvent is crucial for achieving good separation.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the enantiomerically enriched free amine.

-

Extraction: The free amine is extracted into an organic solvent, and the solvent is subsequently removed to yield the desired this compound.

-

Purity Analysis: The enantiomeric excess of the resolved amine is determined using chiral HPLC or NMR spectroscopy.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all informative.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.0-3.2 | m | 1H | CH-NH₂ |

| ~1.0-2.0 | m | 13H | Cyclohexyl-H and NH₂ |

Expected ¹⁹F NMR Data (in CDCl₃):

A single signal, likely a doublet due to coupling with the adjacent proton, is expected in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of the trifluoromethyl group in this chemical environment.

To determine the enantiomeric excess using NMR, a chiral solvating agent or a chiral derivatizing agent can be used to induce a chemical shift difference between the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation.

-

Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly employed.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion

This compound is a commercially accessible and synthetically valuable chiral building block for the development of new pharmaceuticals. Its unique combination of a chiral amine and a trifluoromethyl group makes it an attractive component for introducing desirable properties into drug candidates. A thorough understanding of its commercial availability, synthetic origins, and analytical characterization is paramount for researchers and scientists working at the forefront of drug discovery.

References

-

Wikipedia. Chiral resolution. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]

-

ScienceDirect. Chiral methods. [Link]

Sources

Purification techniques for (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine

An In-depth Technical Guide to the Purification of (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine

Introduction: The Critical Role of Chiral Purity in Drug Development

This compound is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making it a valuable moiety in medicinal chemistry. However, like all chiral compounds, the biological activity of its enantiomers can differ significantly. The (S)-enantiomer may be the therapeutically active form, while the (R)-enantiomer could be inactive or even contribute to undesirable side effects.

Consequently, the rigorous purification of this compound to a high degree of enantiomeric excess (e.e.) is not merely a matter of chemical purity, but a fundamental requirement for ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the principles and practical techniques for the purification of this important chiral amine, with a focus on methods suitable for laboratory and process scale applications.

Chapter 1: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The synthesis of 1-Cyclohexyl-2,2,2-trifluoroethylamine typically proceeds through the reduction of a corresponding imine or oxime precursor. The primary impurities of concern are:

-

The (R)-enantiomer: The most critical impurity to remove.

-

Unreacted starting materials and reagents: Dependent on the specific synthetic route.

-

By-products of the reaction: Such as over-reduction products or side-reaction adducts.

A typical impurity profile necessitates a purification strategy that can effectively separate compounds with very similar physical properties, particularly the enantiomers.

Chapter 2: Chiral Resolution via Diastereomeric Salt Crystallization

For the large-scale purification of chiral amines, diastereomeric salt crystallization remains one of the most robust and economically viable methods. This technique leverages the conversion of a pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.

The Principle of Diastereomeric Salt Resolution

The fundamental principle involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.

(R,S)-Amine + (R)-Acid → (R)-Amine-(R)-Acid Salt + (S)-Amine-(R)-Acid Salt

These diastereomeric salts are not mirror images of each other and therefore have different solubilities in a given solvent system. This difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor. The desired enantiomer is then recovered by treating the isolated salt with a base to liberate the free amine.

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Selection of a Resolving Agent

The choice of resolving agent is critical for a successful resolution. For basic amines like 1-Cyclohexyl-2,2,2-trifluoroethylamine, chiral carboxylic acids are commonly employed. Key considerations include:

-

Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the intended scale.

-

Acidity: The pKa of the resolving agent should be suitable for forming a stable salt with the amine.

-

Crystallinity of the Diastereomeric Salts: The formed salts must be crystalline and exhibit a significant difference in solubility.

-

Ease of Recovery: The resolving agent should be easily recoverable after the resolution process.

For 1-Cyclohexyl-2,2,2-trifluoroethylamine, suitable resolving agents include:

-

L-(+)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-L-tartaric acid)

-

(S)-(+)-Mandelic acid

-

(1R)-(-)-Camphor-10-sulfonic acid

Detailed Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol provides a representative procedure for the resolution of racemic 1-Cyclohexyl-2,2,2-trifluoroethylamine.

Materials:

-

Racemic 1-Cyclohexyl-2,2,2-trifluoroethylamine

-

L-(+)-Tartaric acid

-

Methanol

-

Deionized water

-

10% (w/v) Sodium hydroxide solution

-

Diethyl ether or Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

-

Reaction vessel with overhead stirrer, condenser, and temperature control

-

Filtration apparatus (Büchner funnel)

-

Separatory funnel

Procedure:

-

Salt Formation:

-

In a reaction vessel, dissolve 1.0 equivalent of racemic 1-Cyclohexyl-2,2,2-trifluoroethylamine in a suitable solvent such as methanol.

-

In a separate vessel, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol. Note: Using 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate one diastereomeric salt.

-

Slowly add the tartaric acid solution to the amine solution with gentle stirring.

-

Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation.

-

-

Fractional Crystallization:

-

Gradually cool the mixture to 0-5 °C and hold at this temperature for 2-4 hours to induce crystallization of the less soluble diastereomeric salt, the (S)-amine-L-tartrate.

-

Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold methanol.

-

The collected solid is the desired diastereomeric salt. The mother liquor is enriched in the (R)-amine-L-tartrate and can be processed separately to recover the (R)-amine or the resolving agent.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., diethyl ether).

-

Cool the suspension in an ice bath and slowly add 10% aqueous sodium hydroxide solution with vigorous stirring until the pH of the aqueous layer is >12.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.

-

Data Summary Table:

| Parameter | Typical Value |

| Enantiomeric Excess (e.e.) of crude | ~0% |

| Enantiomeric Excess (e.e.) after 1st crop | >95% |

| Yield of (S)-enantiomer | 30-40% (based on racemic input) |

| Purity (by GC/HPLC) | >99% |

Chapter 3: Advanced and Alternative Purification Techniques

While diastereomeric salt crystallization is a workhorse method, other techniques can be employed, particularly for analytical scale or when crystallization is challenging.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers. This method offers high resolution and can directly yield highly pure enantiomers.

-

Principle: The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

-

Advantages: High purity can be achieved in a single step; applicable to a wide range of compounds.

-

Disadvantages: Higher cost of stationary phases and solvents; lower throughput compared to crystallization, making it more suitable for smaller quantities.

A typical CSP for separating chiral amines would be one based on a polysaccharide derivative (e.g., cellulose or amylose) coated on a silica support.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution employs an enzyme that selectively catalyzes a reaction on one of the enantiomers, leaving the other unreacted.

-

Principle: For example, a lipase could be used to selectively acylate the (R)-amine, forming an amide. The unreacted (S)-amine can then be easily separated from the (R)-amide.

-

Advantages: High selectivity and mild reaction conditions.

-

Disadvantages: Requires screening for a suitable enzyme; can be costly on a large scale.

Chapter 4: Purity Analysis and Characterization

Rigorous analytical methods are required to confirm the success of the purification.

Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Analytical chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.

Illustrative Analytical Method:

-

Column: Chiralcel OD-H or equivalent polysaccharide-based CSP.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Calculation of e.e.: e.e. (%) = [ (Area of (S)-peak - Area of (R)-peak) / (Area of (S)-peak + Area of (R)-peak) ] * 100

Caption: Workflow for Analytical Chiral HPLC.

Other Analytical Techniques

-

Gas Chromatography (GC): To determine overall chemical purity by separating the product from volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any structural impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The purification of this compound to high enantiomeric and chemical purity is a critical step in the synthesis of many modern pharmaceuticals. Diastereomeric salt crystallization with a suitable resolving agent like L-(+)-tartaric acid represents a scalable and effective method for achieving this. The choice of purification strategy should be guided by the scale of the synthesis, the required purity levels, and economic considerations. Robust analytical methods, particularly chiral HPLC, are essential for validating the outcome of the purification process and ensuring the quality of this vital chiral building block.

References

-

General Principles of Chiral Resolution: "Chiral Resolution." Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Application of Fluoroalkylamines: "A Practical Synthesis of Enantiopure Cα-Trifluoromethyl-Substituted Primary Amines." The Journal of Organic Chemistry. Available at: [Link]

-

Use in Pharmaceutical Synthesis (Example): "Discovery of a Potent and Orally Bioavailable Stapled Peptide Inhibitor of a-Helix B (Mcl-1)." Journal of Medicinal Chemistry. Available at: [Link]

A Senior Application Scientist's Guide to the Asymmetric Synthesis of Chiral Trifluoroethylamines

Introduction: The Rising Prominence of Chiral Trifluoroethylamines in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] When this potent functional group is appended to a chiral amine scaffold, the resulting trifluoroethylamine moiety offers a unique combination of properties that are highly sought after in the development of novel therapeutics.[4][5] Chiral amines are fundamental building blocks in countless pharmaceuticals, and the addition of a CF3 group creates stereochemically defined molecules with enhanced pharmacological profiles.[4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic routes to chiral trifluoroethylamines. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering field-proven insights into the most effective and innovative strategies available today. The methodologies discussed herein are grounded in authoritative, peer-reviewed literature, ensuring scientific integrity and trustworthiness.

Core Synthetic Strategies: A Multi-Faceted Approach

The synthesis of chiral trifluoroethylamines can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances. This guide will focus on the most impactful and widely adopted approaches:

-

Asymmetric Reduction of Trifluoromethyl Imines: The most direct route, involving the enantioselective hydrogenation or transfer hydrogenation of prochiral trifluoromethyl imines.

-

Nucleophilic Addition to Trifluoromethyl Imines: A versatile strategy that encompasses a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

The Chiral Auxiliary-Based Approach: A classic and reliable method for controlling stereochemistry through the temporary incorporation of a chiral moiety.

-

Biocatalytic and Emerging Methodologies: Leveraging the exquisite selectivity of enzymes and novel organocatalytic concepts.

Asymmetric Reduction of Trifluoromethyl Imines: The Direct Path to Chirality

The reduction of trifluoromethyl-containing imines stands as one of the most direct and atom-economical methods for generating chiral trifluoroethylamines. This approach hinges on the development of highly efficient chiral catalysts that can differentiate between the two enantiotopic faces of the imine.

Asymmetric Hydrogenation & Transfer Hydrogenation

Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful tools for this transformation, offering high enantioselectivities and yields.[1]

-

Transition Metal Catalysis: A variety of transition metal catalysts have been successfully employed. For instance, palladium and zinc co-catalyzed systems have demonstrated high efficiency in the asymmetric transfer hydrogenation of trifluoromethylated imines using methanol as a benign hydrogen source.[6][7][8] This method is notable for its excellent substrate scope and the ability to produce deuterated chiral α-trifluoromethylated amines with high deuterium incorporation when using deuterated methanol.[6][8] Ruthenium-based catalysts have also been utilized effectively in transfer hydrogenation reactions.[6]

-

Organocatalysis: Chiral organic catalysts, such as phosphoric acids derived from BINOL, have also been successfully applied in the hydrogenation of trifluoromethyl imines, further broadening the synthetic toolkit.[1]

The general mechanism for these reductions involves the coordination of the imine to the chiral catalyst, followed by a stereoselective hydride transfer to the imine carbon.

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Data Summary: Asymmetric Transfer Hydrogenation

| Catalyst System | Hydrogen Source | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Pd/Zn co-catalyst | Methanol | Aryl & Heteroaryl Imines | Up to 99 | High | [6][7] |

| Ru-catalyst | Formic acid/Triethylamine | N-diphenylphosphinyl acyclic imines | Excellent | Excellent | [7] |

| Chiral Phosphoric Acid | Hantzsch Ester | Aromatic CF3-ketimines | High | High | [1] |

Nucleophilic Addition to Trifluoromethyl Imines: Building Molecular Complexity

The electrophilic nature of the imine carbon in trifluoromethyl imines makes them excellent substrates for nucleophilic attack. This strategy allows for the construction of chiral amines with a wide variety of substituents at the α-position.

Organocatalyzed Additions

Organocatalysis has emerged as a particularly powerful approach in this domain, avoiding the use of potentially toxic or expensive metals.[9][10]

-

Mannich-Type Reactions: The addition of carbon nucleophiles, such as malononitriles, to trifluoromethyl ketimines can be effectively catalyzed by chiral bifunctional organocatalysts like iminophosphoranes.[11] These catalysts often feature a basic site to deprotonate the nucleophile and a hydrogen-bond donor (e.g., a thiourea or squaramide moiety) to activate the imine and control the stereochemistry.[11]

-

[3+2] Cycloadditions: N-2,2,2-trifluoroethylisatin ketimines have been used as 1,3-dipoles in organocatalytic asymmetric [3+2] cycloaddition reactions to construct complex chiral spirocyclic frameworks containing the trifluoroethylamine motif.[10] A range of catalysts, including thioureas and quinine-derived squaramides, have proven effective.[10]

-

γ-Addition Reactions: Chiral isothiourea catalysts can mediate the stereoselective γ-addition of trifluoromethyl ketimines to 1-alkynyl ketones, affording tetrasubstituted allenes with high diastereo- and enantioselectivity.[9]

Caption: Bifunctional organocatalysis workflow.

Nucleophilic Trifluoromethylation

The direct addition of a trifluoromethyl group to an imine is a powerful strategy. Using the Ruppert-Prakash reagent (TMSCF3) with chiral N-tert-butanesulfinylimines allows for the synthesis of trifluoromethylated products with high diastereoselectivity.[12]

The Chiral Auxiliary Approach: A Tried and True Method

The use of a chiral auxiliary is a robust and reliable strategy for asymmetric synthesis.[13][14] In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction.[13]

For the synthesis of chiral trifluoroethylamines, N-sulfinylimines are particularly effective. Enantiopure sulfinimines, such as N-p-tolylsulfinimines, are readily prepared and serve as versatile chiral building blocks.[15] The sulfinyl group activates the imine for nucleophilic addition while providing excellent stereocontrol. The nucleophilic trifluoromethylation of these chiral sulfinimines, for example with the reagent derived from CF3I and tetrakis(dimethylamino)ethylene (TDAE), proceeds with very good diastereoselectivity.[15] A key advantage of this method is the straightforward removal of the sulfinyl auxiliary under mild acidic conditions to reveal the free chiral amine.[15]

Caption: Workflow using a chiral auxiliary.

Biocatalytic and Novel Organocatalytic Routes

Enzymatic Strategies

Nature's catalysts—enzymes—offer unparalleled selectivity and operate under mild, environmentally benign conditions.

-

Enzymatic N-H Bond Insertion: Engineered variants of cytochrome c552 have been developed to catalyze the asymmetric N-H carbene insertion reaction.[16] This biocatalytic strategy enables the synthesis of chiral α-trifluoromethyl amino esters with high yields and excellent enantiomeric ratios. A fascinating aspect of this method is the ability to invert the enantioselectivity to produce the opposite enantiomer by tuning the diazo reagent used as the carbene donor.[16]

-

Enzymatic Kinetic Resolution: Lipases, such as those from Burkholderia cepacia or Candida antarctica (CAL-B), can be used for the kinetic resolution of racemic trifluoroethylamines.[17][18][19] In this process, the enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the unreacted, enantiopure amine from its acylated counterpart.[18][20] This method is particularly effective for producing both enantiomers in high enantiomeric purity.[20]

Catalytic Isomerization of Imines

A novel and atom-economical approach involves the 1,3-proton shift isomerization of N-benzyl trifluoromethyl imines into the corresponding enamines, which then tautomerize to the chiral amine. This transformation has been achieved with high enantioselectivity using a 9-OH cinchona alkaloid as a chiral organic catalyst.[1] This method is significant as it provides access to both aryl and alkyl trifluoromethylated amines in high optical purity.[1]

Experimental Protocols: A Practical Example

To provide a tangible application of the principles discussed, here is a representative protocol for an organocatalyzed nucleophilic addition, synthesized from the literature.

Protocol: Organocatalytic Asymmetric Addition of Malononitrile to an N-Boc Trifluoromethyl Ketimine[11]

Objective: To synthesize an enantioenriched dicyano adduct, a precursor to α-CF3 quaternary aminoesters.

Materials:

-

N-Boc aryl trifluoromethyl ketimine (1.0 equiv)

-

Malononitrile (2.0 equiv)

-

Chiral bifunctional iminophosphorane (BIMP) organocatalyst with a thiourea moiety (10 mol%)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the chiral BIMP organocatalyst (0.10 equiv).

-

Add the N-Boc aryl trifluoromethyl ketimine (1.0 equiv) and anhydrous toluene.

-

Cool the reaction mixture to the specified temperature (e.g., 0 °C) using an appropriate cooling bath.

-

Add malononitrile (2.0 equiv) to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired dicyano adduct.

-

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, often after conversion to a more readily analyzable derivative like an α-amino ester.[11]

Causality: The choice of a bifunctional catalyst is critical. The basic iminophosphorane site deprotonates the malononitrile, creating the active nucleophile. Simultaneously, the thiourea moiety activates the ketimine via dual hydrogen bonding to the N-Boc group, positioning it for a facial-selective nucleophilic attack and thereby controlling the stereochemistry of the newly formed quaternary center.[11]

Conclusion and Future Outlook

The synthesis of chiral trifluoroethylamines is a dynamic and rapidly evolving field. The strategies outlined in this guide—asymmetric reduction, nucleophilic addition, chiral auxiliary control, and biocatalysis—represent the current state-of-the-art. While transition-metal catalysis continues to offer robust and high-yielding methods, the rise of organocatalysis and biocatalysis provides greener, more sustainable alternatives with outstanding stereoselectivity.[21] For researchers in drug discovery, a deep understanding of these diverse synthetic routes is paramount. The ability to select the optimal pathway based on desired substitution patterns, scalability, and stereochemical requirements will undoubtedly accelerate the development of next-generation pharmaceuticals that leverage the unique and powerful properties of the chiral trifluoroethylamine scaffold.

References

-

Wu, J., Wang, F., & Ma, J. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC - NIH. [Link]

-

Zhang, Y., et al. (2022). Organocatalytic enantio- and diastereoselective synthesis of trifluoro-ethylamine allenoate derivatives containing axial and central chiralities. Chemical Communications (RSC Publishing). [Link]

-

Wang, Z., et al. (2021). Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α-Trifluoromethylated Amines With Alcohol as The Hydrogen Source. Asian Journal of Organic Chemistry. [Link]

-

Shi, L.-M., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC - NIH. [Link]

-

Li, X., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block”. Organic Letters. [Link]

-

Wang, Z., et al. (2021). Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α‐Trifluoromethylated Amines With Alcohol as The Hydrogen Source. ResearchGate. [Link]

-

Wang, Z., et al. (2021). Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α-Trifluoromethylated Amines With Alcohol as The Hydrogen Source. Beijing Institute of Technology. [Link]

-

Wang, Z., et al. (2021). Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α-Trifluoromethylated Amines With Alcohol as The Hydrogen Source. SciSpace. [Link]

-

Prakash, G. K. S., et al. (2008). Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. Request PDF. [Link]

-

Dydio, P., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]

-

Yang, J., et al. (2004). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry. [Link]

-

Wang, C-J., et al. (2019). Catalytic Asymmetric Synthesis of α‑Trifluoromethyl Homoallylic Amines via Umpolung Allylation/2-Aza-Cope Rearrangement. datapdf.com. [Link]

-

Chen, C.-T., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI. [Link]

-

Li, X., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". PubMed. [Link]

-

Chausson, P., et al. (2015). Asymmetric Organocatalytic Addition of Malononitrile to Trifluoromethyl Arylketimines: A Viable Entry to Chiral α-CF3 Quaternary Aminoesters. PMC - NIH. [Link]

-

Unnamed Author. (n.d.). Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. ResearchGate. [Link]

-

Unnamed Author. (2012). Diastereoselective Synthesis of Enantiopure β-Trifluoromethyl β-Amino Alcohols. Sci-Hub. [Link]

-

Zhang, Z., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC - NIH. [Link]

-

Unnamed Author. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

Riera, M., & Verdaguer, X. (2023). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. PubMed Central. [Link]

-

Unnamed Author. (2023). Organocatalytic Synthesis of Chiral Trifluoromethylsulfones. ChemistryViews. [Link]

-

Unnamed Author. (n.d.). Synthesis of Chiral Hypervalent Trifluoromethyl Organobismuth Complexes and Enantioselective Olefin Difluorocar. RESEARCH ARTICLE. [Link]

-

Unnamed Author. (n.d.). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. OUCI. [Link]

-

Unnamed Author. (n.d.). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. No Source. [Link]

-

Unnamed Author. (2016). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. University of Massachusetts Boston. [Link]

-

A, A., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

-

Unnamed Author. (n.d.). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. No Source. [Link]

-

Unnamed Author. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. [Link]

-

Wang, J., et al. (2022). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications (RSC Publishing). [Link]

-

Unnamed Author. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Unnamed Author. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

-

Unnamed Author. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

-

Unnamed Author. (n.d.). The Role of Chiral Amines in Modern Drug Discovery and Synthesis. No Source. [Link]

-

Unnamed Author. (n.d.). The Exploration of Chirality for Improved Druggability within the Human Kinome. PMC. [Link]

-

Riera, M., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. No Source. [Link]

-

Unnamed Author. (1997). Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol with Lipases. Sci-Hub. [Link]

-